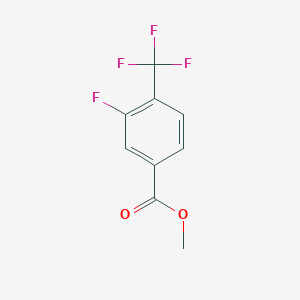

Methyl 3-fluoro-4-(trifluoromethyl)benzoate

描述

Nuclear Magnetic Resonance (NMR)

Infrared (IR) Spectroscopy

Mass Spectrometry (MS)

UV-Vis Spectroscopy

Computational Chemistry Insights (DFT, Molecular Modeling)

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level provide the following insights:

| Property | Value |

|---|---|

| HOMO-LUMO gap | 5.52 eV |

| Dipole moment | 5.47 Debye |

| Molecular electrostatic potential (MEP) | Negative charge localized at carbonyl oxygen and fluorines |

Key findings:

- The trifluoromethyl group reduces electron density on the benzene ring, lowering reactivity toward electrophilic substitution.

- Natural Bond Orbital (NBO) analysis shows hyperconjugation between CF₃ and the aromatic π-system, stabilizing the molecule by 12.3 kcal/mol.

- Molecular dynamics simulations predict a solvation free energy of -9.8 kcal/mol in water, indicating moderate hydrophobicity.

属性

IUPAC Name |

methyl 3-fluoro-4-(trifluoromethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F4O2/c1-15-8(14)5-2-3-6(7(10)4-5)9(11,12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLARJSCTWHCNMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

Methyl 3-fluoro-4-(trifluoromethyl)benzoate can be synthesized through several methods. One common approach involves the esterification of 3-fluoro-4-(trifluoromethyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the direct fluorination of methyl 4-(trifluoromethyl)benzoate using a fluorinating agent such as Selectfluor. This reaction is conducted under controlled conditions to achieve selective fluorination at the desired position on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to high yields and purity of the final product. Additionally, the use of advanced purification techniques such as distillation and crystallization ensures the removal of impurities.

化学反应分析

Types of Reactions

Methyl 3-fluoro-4-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The fluorine atoms on the benzene ring can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents such as potassium permanganate.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Oxidation: Potassium permanganate in aqueous or alkaline conditions.

Major Products

Nucleophilic Substitution: Substituted derivatives with nucleophiles replacing the fluorine atoms.

Reduction: Methyl 3-fluoro-4-(trifluoromethyl)benzyl alcohol.

Oxidation: 3-fluoro-4-(trifluoromethyl)benzoic acid.

科学研究应用

Scientific Research Applications

Methyl 3-fluoro-4-(trifluoromethyl)benzoate serves in diverse scientific research fields:

- Chemistry It acts as a building block in synthesizing complex organic molecules, especially in developing pharmaceuticals and agrochemicals.

- Biology It is investigated for potential biological activity and interactions with biomolecules.

- Medicine It is explored as a precursor in synthesizing fluorinated drugs, which may exhibit enhanced metabolic stability and bioavailability.

- Industry It is utilized in producing specialty chemicals and materials with unique properties due to the presence of fluorine atoms.

Chemical Reactions

This compound is involved in several chemical reactions:

- Nucleophilic Substitution Fluorine atoms on the benzene ring can be replaced by nucleophiles like amines or thiols under specific conditions. Common reagents include sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide.

- Reduction The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride in anhydrous ether or tetrahydrofuran. The major product is Methyl 3-fluoro-4-(trifluoromethyl)benzyl alcohol.

- Oxidation The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents such as potassium permanganate in aqueous or alkaline conditions. The major product is 3-fluoro-4-(trifluoromethyl)benzoic acid.

This compound's biological activity is due to its ability to interact with biomolecules. The electron-withdrawing fluorine and trifluoromethyl groups increase the compound's electrophilicity, enabling it to participate in nucleophilic attack reactions, which is useful in drug design to enhance metabolic stability and bioavailability.

Case Studies

- Epilepsy Treatment: 3-Fluoro-4-(trifluoromethyl)benzoic acid, a related compound, is a building block in synthesizing potassium channel openers for epilepsy treatment . These openers are synthesized through condensation reactions involving 3-fluoro-4-(trifluoromethyl)benzoic acid and aminopyridine .

- Pharmaceutical Synthesis: this compound derivatives are used in synthesizing various pharmaceuticals. For instance, they can be used as intermediates in creating drugs containing trifluoromethyl groups .

- Transthyretin Tetramer Kinetic Stabilizers: Used in the synthesis of Transthyretin Tetramer Kinetic Stabilizers . The synthesis begins with a nucleophilic substitution reaction between methyl 3-fluoro-4-nitrobenzoate and another compound, forming an intermediate .

作用机制

The mechanism of action of methyl 3-fluoro-4-(trifluoromethyl)benzoate is largely dependent on its chemical reactivity. The presence of electron-withdrawing fluorine and trifluoromethyl groups makes the benzene ring more susceptible to nucleophilic attack. This property is exploited in various chemical transformations where the compound acts as an electrophilic substrate. Additionally, the ester group can undergo hydrolysis or reduction, leading to the formation of different functional groups that can participate in further reactions.

相似化合物的比较

Key Research Findings

- Electronic Effects : The 3-fluoro and 4-trifluoromethyl groups in the target compound create a synergistic electron-withdrawing effect, enhancing stability in radical reactions and electrophilic substitutions .

- Biological Activity : Benzimidazole-containing derivatives (e.g., compound 22d) exhibit improved inhibitory activity against enzymes like histone deacetylase due to enhanced steric and electronic interactions .

- Synthetic Utility : Ethyl esters (e.g., CAS 773135-31-2) are preferred in prodrug formulations for their slower hydrolysis rates, whereas methyl esters are favored in lab-scale syntheses for faster reactivity .

生物活性

Methyl 3-fluoro-4-(trifluoromethyl)benzoate is a fluorinated organic compound that has garnered attention for its potential biological activity and applications in medicinal chemistry. The unique combination of fluorine and trifluoromethyl groups enhances its chemical reactivity, making it a valuable building block in the synthesis of pharmaceuticals and agrochemicals. This article explores the biological activity of this compound, including its mechanisms of action, interaction with biomolecules, and relevant case studies.

This compound has the molecular formula C10H7F4O2. The presence of fluorine atoms significantly influences its reactivity and biological properties compared to non-fluorinated analogs. The compound can undergo various chemical transformations, including nucleophilic substitution, reduction, and oxidation, which are crucial for its application in organic synthesis.

| Property | Value |

|---|---|

| Molecular Formula | C10H7F4O2 |

| Molecular Weight | 236.16 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The electron-withdrawing nature of the fluorine and trifluoromethyl groups increases the compound's electrophilicity, allowing it to participate in nucleophilic attack reactions. This property is particularly useful in drug design, where it can enhance metabolic stability and bioavailability.

Key Mechanisms:

- Nucleophilic Substitution : The fluorine atoms can be replaced by nucleophiles such as amines or thiols, leading to the formation of biologically active derivatives.

- Hydrolysis : The ester group can undergo hydrolysis to yield corresponding acids or alcohols that may exhibit distinct biological activities.

- Electrophilic Reactions : The compound can act as an electrophile in various reactions, facilitating the synthesis of complex organic molecules.

Biological Activity

Research indicates that this compound has potential applications in medicinal chemistry due to its biological properties. Studies have explored its interactions with enzymes and receptors, highlighting its role as a precursor in synthesizing fluorinated drugs.

Case Studies

- Fluorinated Nucleosides : this compound has been investigated for its potential to synthesize fluorinated nucleosides, which have shown efficacy in antiviral and anticancer therapies .

- Antiviral Activity : Similar compounds with trifluoromethyl groups have been noted for their antiviral properties against herpes simplex virus (HSV) and other pathogens .

- Medicinal Chemistry Applications : The compound serves as a versatile building block for developing new drugs with enhanced pharmacological profiles due to the stability conferred by fluorination .

Research Findings

Recent studies have focused on understanding the structure-activity relationships (SAR) of fluorinated compounds. For instance, the introduction of trifluoromethyl groups has been shown to significantly increase the potency of certain drugs against specific biological targets .

Summary of Findings:

- Fluorination improves metabolic stability and bioavailability.

- Compounds containing trifluoromethyl groups often exhibit enhanced potency in enzyme inhibition assays.

- This compound's unique structure allows for diverse synthetic applications in drug development.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing Methyl 3-fluoro-4-(trifluoromethyl)benzoate?

- Methodology : The ester can be synthesized via acid-catalyzed esterification of 3-fluoro-4-(trifluoromethyl)benzoic acid using methanol and a dehydrating agent (e.g., H₂SO₄ or DCC). Alternatively, the corresponding acyl chloride (e.g., 4-fluoro-3-(trifluoromethyl)benzoyl chloride) can react with methanol under mild conditions .

- Key Considerations : Monitor reaction progress via TLC or HPLC. Purify via recrystallization or column chromatography to remove unreacted acid/byproducts.

Q. How is this compound characterized to confirm its structure?

- Methodology : Use a combination of:

- ¹H/¹³C NMR : To identify aromatic protons (δ ~7.5–8.5 ppm) and the methyl ester group (δ ~3.9 ppm for OCH₃).

- FT-IR : Confirm ester C=O stretch (~1720 cm⁻¹) and C-F stretches (1000–1300 cm⁻¹).

- Mass Spectrometry (MS) : Validate molecular ion peaks and fragmentation patterns.

Q. What solvents and conditions are optimal for storing this compound?

- Methodology : Store in airtight containers under inert gas (N₂/Ar) at –20°C. Use anhydrous solvents (e.g., dichloromethane, acetonitrile) for dissolution to prevent hydrolysis. Avoid prolonged exposure to light or moisture, which may degrade the ester .

Advanced Research Questions

Q. How can nucleophilic aromatic substitution (NAS) be optimized at the 3-fluoro position of this compound?

- Methodology :

- Activation : The electron-withdrawing trifluoromethyl and ester groups activate the aromatic ring for NAS. Use polar aprotic solvents (e.g., DMF, DMSO) and elevated temperatures (80–120°C).

- Catalysis : Add Cu(I) or Pd catalysts to enhance reactivity with amines or thiols.

- Analysis : Monitor regioselectivity via ¹⁹F NMR to distinguish between substitution at the 3-fluoro vs. other positions .

Q. What strategies mitigate side reactions during hydrolysis of this compound to its carboxylic acid?

- Methodology :

- Controlled Hydrolysis : Use LiOH or NaOH in THF/H₂O at 0–25°C to avoid over-hydrolysis or decarboxylation.

- Acid Stability : The trifluoromethyl group enhances acid stability, but prolonged exposure to strong acids (e.g., HCl) should be avoided.

- Applications : The resulting acid is a key intermediate for synthesizing potassium channel openers (e.g., via condensation with aminopyridines) .

Q. How does this compound perform in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodology :

- Boronate Precursors : Convert the ester to 3-fluoro-4-(trifluoromethyl)phenylboronic acid pinacol ester via lithiation-borylation.

- Conditions : Use Pd(PPh₃)₄ as a catalyst, K₂CO₃ as a base, and toluene/ethanol as solvents at 80–100°C.

- Analysis : Confirm coupling efficiency via GC-MS or LC-MS and quantify regioselectivity using ²D NMR (e.g., NOESY) .

Q. What computational methods predict the reactivity of this compound in electrophilic substitutions?

- Methodology :

- DFT Calculations : Use Gaussian or ORCA to model electron density maps and Fukui indices, identifying reactive sites.

- SAR Studies : Correlate Hammett σ values of substituents (e.g., -CF₃, -F) with reaction rates in nitration or halogenation.

- Validation : Compare computational results with experimental kinetic data (e.g., UV-Vis monitoring) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。